N-(4-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
Description
N-(4-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is a synthetic propanamide derivative characterized by two 4-chlorophenyl substituents: one attached to the furan ring and another to the amide nitrogen. This compound’s structure positions it within a broader class of aryl-substituted propanamides, which are studied for their diverse physicochemical and biological properties.
Properties
CAS No. |
853312-01-3 |
|---|---|
Molecular Formula |
C19H15Cl2NO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15Cl2NO2/c20-14-3-1-13(2-4-14)18-11-9-17(24-18)10-12-19(23)22-16-7-5-15(21)6-8-16/h1-9,11H,10,12H2,(H,22,23) |
InChI Key |
WYEYLLSNBKEGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(4-chlorophenyl)-2-furylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
N-(4-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Substituent Effects: The target compound’s dual 4-chlorophenyl groups likely enhance lipophilicity compared to analogs with smaller substituents (e.g., fluorophenyl in ).
- Functional Group Diversity: The presence of oxadiazole and sulfonyl groups in compound 7k introduces hydrogen-bonding capacity, which may improve solubility relative to the target compound. Conversely, taranabant’s trifluoromethyl and cyano groups enhance metabolic stability and target binding affinity.
- Melting Points : Derivatives with rigid heterocycles (e.g., oxadiazole in 7k) exhibit higher melting points (66–83°C) compared to simpler propanamides, suggesting stronger crystalline packing .
Biological Activity
N-(4-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide, also referred to by its CAS number 853312-01-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H15Cl2NO2, with a molecular weight of approximately 360.2 g/mol. The compound contains a furan ring, chlorophenyl groups, and an amide functional group, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H15Cl2NO2 |
| Molecular Weight | 360.2 g/mol |
| CAS Number | 853312-01-3 |
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively.
- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 50 to 100 µg/mL.
- Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values around 125 µg/mL.
2. Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Research indicates that it may inhibit key inflammatory pathways by modulating the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
The proposed mechanism of action for this compound involves:
- Receptor Binding: The compound may interact with specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition: It inhibits enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound. These studies highlight the importance of structural modifications in enhancing biological efficacy:
Case Study: Structural Variations
A comparative analysis was conducted on various derivatives of propanamide compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide | Contains a 3-chlorophenyl group | Moderate antibacterial activity |
| N-(4-Chlorophenyl)-3-(5-Methyl-2-furyl)propanamide | Lacks chlorination on one phenyl group | Reduced antimicrobial efficacy |
| N-(4-Chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide | Enhanced furan ring stability | Increased anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
